Methyl 3-ethyl-1-indolizinecarboxylate
Description
Methyl 3-ethyl-1-indolizinecarboxylate is a heterocyclic compound featuring an indolizine core substituted with an ethyl group at position 3 and a methyl ester group at position 1. Indolizines are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, making them valuable in medicinal chemistry due to their bioactivity and structural versatility. The methyl ester moiety enhances solubility and facilitates interactions in biological systems, while the ethyl substituent influences steric and electronic properties.
Properties
CAS No. |
120221-70-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-ethylindolizine-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-9-8-10(12(14)15-2)11-6-4-5-7-13(9)11/h4-8H,3H2,1-2H3 |
InChI Key |
WIEZQFCECREZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2N1C=CC=C2)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 3-ethyl-1-indolizinecarboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development. Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases. Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis, while its anticancer properties could be due to interference with cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ester Group Variations
A key structural distinction lies in the ester group. Methyl 3-ethyl-1-indolizinecarboxylate differs from ethyl 3-ethyl-1-indolizinecarboxylate (6b) () in the ester alkyl chain length. For example:
The shorter alkyl chain in the methyl ester may lower lipophilicity (logP), favoring aqueous solubility—a critical factor in drug design.
Functionalized Indolizine Derivatives
Studies on ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a-2r) () highlight the impact of additional substituents. For instance:
- Acetyl and benzoyl groups at positions 7 and 3 increase molecular complexity and bioactivity. Compound 2a showed IR peaks at 1685 cm$^{-1}$ (ester C=O) and 1626 cm$^{-1}$ (benzoyl C=O), indicating distinct electronic environments compared to the simpler 3-ethyl substitution .
- Anticancer activity : Derivatives like 2b, 2q, and 2r exhibited dose-dependent cytotoxicity, suggesting that bulkier substituents enhance biological targeting .
Indole vs. Indolizine Carboxylates
Methyl 1-methyl-1H-indole-3-carboxylate () shares a methyl ester group but differs in its monocyclic indole structure. Key contrasts include:
- Synthetic routes : Indolizines often require multi-step cyclization, whereas indoles are synthesized via simpler methods like Fischer indolization.
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